molecular formula C4H5NO2 B125408 4-Aminofuran-3-ol CAS No. 149193-97-5

4-Aminofuran-3-ol

Cat. No. B125408
M. Wt: 99.09 g/mol
InChI Key: XJTFRJNFFXNCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminofuran-3-ol is an organic compound that belongs to the furan family. It has a molecular formula of C5H7NO2 and a molecular weight of 113.12 g/mol. This compound is an important intermediate for the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism Of Action

The mechanism of action of 4-Aminofuran-3-ol is not fully understood. However, it is believed to act as a nucleophile and form covalent bonds with various biological targets, such as enzymes and receptors. This interaction leads to the modulation of biological processes and the potential therapeutic effects of the compound.

Biochemical And Physiological Effects

4-Aminofuran-3-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antiviral, and antitumor activities. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Aminofuran-3-ol is its versatility in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and use appropriate safety measures.

Future Directions

There are several future directions for the research and development of 4-Aminofuran-3-ol. One of the areas of interest is the synthesis of novel derivatives with enhanced biological activity. Another area of interest is the study of the mechanism of action and the identification of specific biological targets. Additionally, the potential use of 4-Aminofuran-3-ol in drug delivery systems and nanotechnology is also an area of interest for future research.
In conclusion, 4-Aminofuran-3-ol is an important intermediate for the synthesis of various biologically active molecules. Its potential applications in the pharmaceutical industry and other fields make it a subject of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Aminofuran-3-ol have been discussed in this paper.

Synthesis Methods

The synthesis of 4-Aminofuran-3-ol can be achieved through different methods. One of the most commonly used methods is the reaction between furfurylamine and nitrous acid. This reaction leads to the formation of 4-nitrosofuran-3-ol, which is then reduced to 4-Aminofuran-3-ol using sodium dithionite.

Scientific Research Applications

4-Aminofuran-3-ol has been extensively studied for its potential applications in the pharmaceutical industry. It is used as an intermediate for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

149193-97-5

Product Name

4-Aminofuran-3-ol

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

4-aminofuran-3-ol

InChI

InChI=1S/C4H5NO2/c5-3-1-7-2-4(3)6/h1-2,6H,5H2

InChI Key

XJTFRJNFFXNCJF-UHFFFAOYSA-N

SMILES

C1=C(C(=CO1)O)N

Canonical SMILES

C1=C(C(=CO1)O)N

synonyms

3-Furanol, 4-amino-

Origin of Product

United States

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